4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one
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Overview
Description
4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one is a complex organic compound characterized by its unique structure, which includes a pyran ring substituted with hydroxyphenyl and hydroxyethyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxyphenethyl alcohol with suitable reagents to form the desired pyran ring structure. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The hydroxy groups in the compound can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it may act as an antioxidant by scavenging free radicals or as an antimicrobial agent by disrupting bacterial cell walls .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenethyl alcohol: Shares the hydroxyphenyl group but lacks the pyran ring.
Coumarin derivatives: Contain similar pyran structures but with different substituents.
Quinones: Oxidized derivatives that share some structural similarities.
Uniqueness
4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
920318-17-8 |
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Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]pyran-2-one |
InChI |
InChI=1S/C13H12O4/c14-10-4-1-9(2-5-10)3-6-12-7-11(15)8-13(16)17-12/h1-2,4-5,7-8,14-15H,3,6H2 |
InChI Key |
KKLHRBKHXBCHPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=CC(=O)O2)O)O |
Origin of Product |
United States |
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